Potency Comparison: CH-223191 Exhibits 2.1-Fold Higher Affinity for AhR Than GNF351
CH-223191 inhibits TCDD-induced AhR transcriptional activity with an IC50 of 30 nM [1], whereas the full AhR antagonist GNF351 competes with a photoaffinity AhR ligand for binding with an IC50 of 62 nM .
| Evidence Dimension | AhR antagonism potency (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | GNF351: 62 nM |
| Quantified Difference | 2.1-fold lower IC50 (higher potency) |
| Conditions | TCDD-induced luciferase reporter gene assay in HepG2 cells (CH-223191); photoaffinity ligand competition binding assay (GNF351) |
Why This Matters
Higher potency translates to lower compound usage, reducing cost per experiment and minimizing potential off-target effects.
- [1] Kim SH, Henry EC, Kim DK, Kim YH, Shin KJ, Han MS, Lee TG, Kang JK, Gasiewicz TA, Ryu SH, Suh PG. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Mol Pharmacol. 2006 Jun;69(6):1871-8. doi: 10.1124/mol.105.021832. PMID: 16540597. View Source
